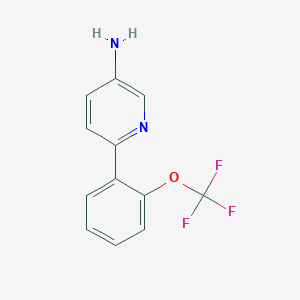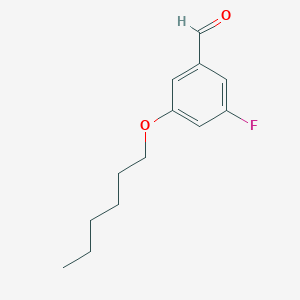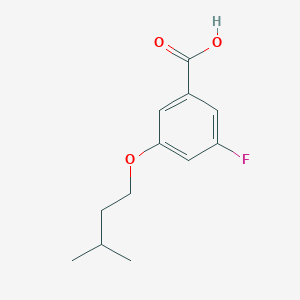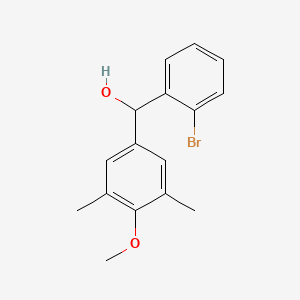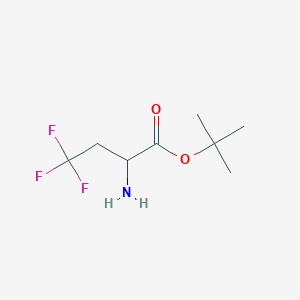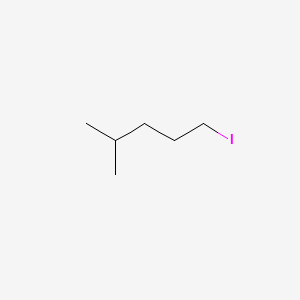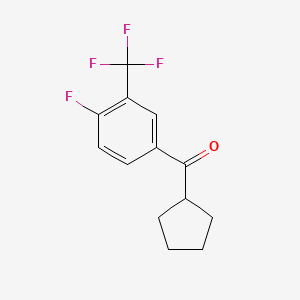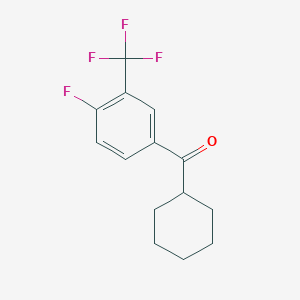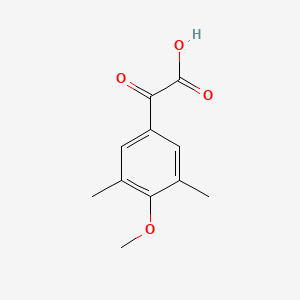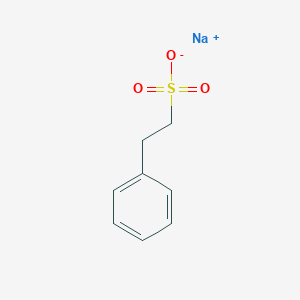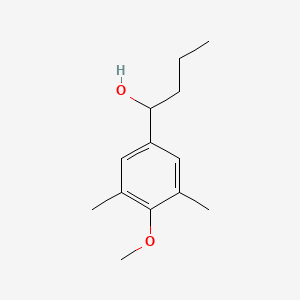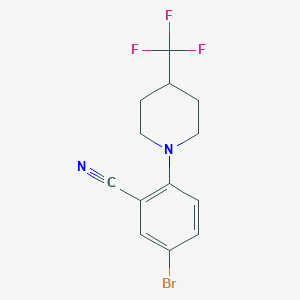
5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile is a chemical compound that features a bromine atom, a trifluoromethyl group, and a piperidine ring attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable benzonitrile derivative, followed by the introduction of the trifluoromethyl group and the piperidine ring through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the nitrile group to an amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzoic acid derivative, while reduction could produce a primary amine. Substitution reactions can result in a variety of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving brominated and fluorinated compounds.
Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: In the agrochemical industry, it can be used in the development of new pesticides and herbicides with enhanced efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated and fluorinated benzonitriles, such as:
- 5-Bromo-2-(trifluoromethyl)benzonitrile
- 2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile
- 5-Bromo-2-(4-methylpiperidin-1-YL)benzonitrile
Uniqueness
What sets 5-Bromo-2-(4-(trifluoromethyl)piperidin-1-YL)benzonitrile apart is the combination of the bromine atom, the trifluoromethyl group, and the piperidine ring. This unique combination of functional groups imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-2-[4-(trifluoromethyl)piperidin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N2/c14-11-1-2-12(9(7-11)8-18)19-5-3-10(4-6-19)13(15,16)17/h1-2,7,10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYJSWZNFDSLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
